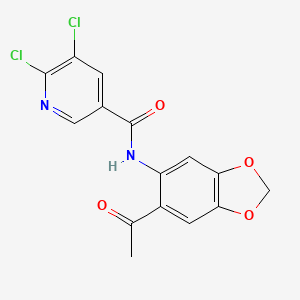![molecular formula C27H31N5O2 B2606066 9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877786-48-6](/img/new.no-structure.jpg)
9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core, which is fused with a pyrimidine ring, and it features various substituents such as cyclohexyl, dimethyl, and naphthalen-1-ylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is built through nucleophilic substitution reactions.
Introduction of Substituents: The cyclohexyl and dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the Naphthalen-1-ylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the naphthalen-1-ylmethyl group is attached to the purine core using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Process Scaling: Adapting the laboratory-scale synthesis to industrial-scale production, which may involve continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the purine ring, potentially converting it to dihydropurine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Dihydropurine derivatives.
Substitution Products: Various alkylated or arylated purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives in various chemical reactions.
Biology
Biologically, purine derivatives are known for their roles in cellular processes. This compound may be investigated for its potential as an enzyme inhibitor or as a ligand for nucleic acid binding.
Medicine
In medicine, purine derivatives have been explored for their therapeutic potential. This compound could be studied for its potential anti-cancer, anti-viral, or anti-inflammatory properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Nucleic Acid Binding: It may intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenine: A fundamental purine base found in DNA and RNA.
Uniqueness
Compared to these similar compounds, 9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its specific substituents and the resulting structural complexity. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
877786-48-6 |
|---|---|
Molecular Formula |
C27H31N5O2 |
Molecular Weight |
457.578 |
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H31N5O2/c1-18-15-30(21-12-4-3-5-13-21)26-28-24-23(31(26)16-18)25(33)32(27(34)29(24)2)17-20-11-8-10-19-9-6-7-14-22(19)20/h6-11,14,18,21H,3-5,12-13,15-17H2,1-2H3 |
InChI Key |
FDYSDBVLLPIAFP-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6CCCCC6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-acetamidoethyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B2605983.png)




![2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one](/img/structure/B2605991.png)
![2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2605992.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2605994.png)
![ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2605998.png)

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
![{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B2606002.png)
![N-(4-methylphenyl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2606004.png)

